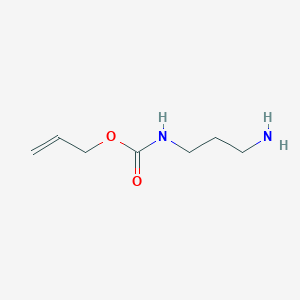

Allyl (3-aminopropyl)carbamate

Description

Overview of Carbamate (B1207046) Chemistry and its Role in Contemporary Organic Synthesis

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. wikipedia.org The carbamate linkage is structurally related to both esters and amides, lending it a unique set of chemical properties, including considerable stability. acs.org This stability has made carbamates crucial as protecting groups for amines in peptide synthesis and other complex organic transformations. acs.orgnih.gov

The synthesis of carbamates can be achieved through various methods, such as the reaction of isocyanates with alcohols, or the coupling of amines, carbon dioxide, and alkyl halides. acs.orgorganic-chemistry.org The Curtius rearrangement of acyl azides to form an isocyanate intermediate, which is then trapped by an alcohol, is another widely used method. nih.govorganic-chemistry.org Contemporary research often focuses on developing milder and more efficient catalytic systems for carbamate synthesis, including the use of carbon dioxide as a green reagent. researchgate.net Carbamates are not only pivotal in synthetic chemistry but are also found in numerous commercial products, including polymers like polyurethanes, and have applications in the agricultural and pharmaceutical industries. wikipedia.orgacs.orgresearchgate.net

The Academic Significance of Amine-Functionalized Allyl Moieties

Allyl amines are valuable structural motifs found in many natural products and pharmaceutical compounds. qub.ac.uk The presence of both an amino group and a carbon-carbon double bond provides two distinct points for chemical modification, making them versatile intermediates in organic synthesis. qub.ac.ukbiomedres.us The development of new and selective methods for the synthesis of multifunctional allylic amines is an active area of research. qub.ac.ukacs.org

The amine functionality allows for a wide range of transformations, including acylation, alkylation, and the formation of amides and sulfonamides. qub.ac.uk The allyl group, on the other hand, can participate in various reactions such as additions, oxidations, and transition metal-catalyzed cross-coupling reactions. rsc.org The ability to functionalize both ends of the molecule allows for the rapid construction of molecular complexity from simple starting materials. rsc.org This dual reactivity is particularly valuable in the synthesis of heterocyclic compounds and in the development of novel materials and bioconjugates. biomedres.usontosight.ai

Current Research Trajectories and Future Academic Relevance of Allyl (3-aminopropyl)carbamate

This compound, which combines the key features of a carbamate and an amine-functionalized allyl moiety, is a subject of ongoing research interest. A significant area of investigation involves its use as a monomer or cross-linking agent in polymer chemistry. For instance, allyl-functionalized polysaccharide carbamates have been synthesized for the creation of 3D printable hydrogels through thiol-ene click chemistry. mdpi.com

The compound and its derivatives are also explored in the context of selective protection and functionalization of polyamines. thieme-connect.comkiku.dk Research has demonstrated methods for the selective Alloc (allyloxycarbonyl) protection of primary amines in the presence of other nucleophilic groups. kiku.dk Furthermore, derivatives of this compound are utilized in the synthesis of more complex molecules, including those with potential biological activity. chemicalbook.com The future academic relevance of this compound lies in its potential as a versatile building block for the synthesis of novel polymers, functional materials, and as a key intermediate in the synthesis of complex organic molecules. Its bifunctional nature will continue to be exploited in the development of new synthetic methodologies and materials with tailored properties.

Chemical and Physical Properties

This compound is commercially available, often as its hydrochloride salt. chemscene.comsigmaaldrich.com The hydrochloride form enhances its stability and solubility in polar solvents.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1049721-72-3 | chemscene.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₅ClN₂O₂ | chemscene.com |

| Molecular Weight | 194.66 g/mol | chemscene.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥97% | chemscene.comsigmaaldrich.com |

| SMILES | O=C(OCC=C)NCCCN.[H]Cl | chemscene.com |

| InChI Key | KNZVKXKPJJFXRK-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Elaboration

The synthesis of this compound can be achieved by reacting 1,3-diaminopropane (B46017) with allyl chloroformate or a similar allyl-based carbonylating agent. A study by Pittelkow et al. describes the synthesis of (3-Aminopropyl)carbamic Acid Allyl Ester from 1,3-propanediamine. thieme-connect.comkiku.dk

Further elaboration of the primary amine is a common strategy to create more complex molecules. For example, the amine can be reacted with sulfonyl chlorides to produce sulfonamides, such as ALLYL [3-(2-NITROBENZENESULFONAMIDO)PROPYL]CARBAMATE. chemicalbook.com The allyl group can also be modified through various reactions, including those catalyzed by transition metals, to introduce additional functionality. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-(3-aminopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNLFDUVNBBRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis and Derivatization of Allyl 3 Aminopropyl Carbamate

Diverse Synthetic Pathways to Allyl (3-aminopropyl)carbamate

The construction of this compound can be approached through several synthetic methodologies, each offering distinct advantages in terms of efficiency, selectivity, and precursor availability. Key strategies include multi-step pathways involving protective groups and more direct, atom-economical routes.

A common and reliable strategy for synthesizing asymmetrically functionalized diamines like this compound involves the use of protecting groups. masterorganicchemistry.com This approach ensures chemoselectivity by temporarily blocking one of the reactive amine functionalities.

The process typically begins with the mono-protection of a symmetrical diamine precursor, such as 1,3-propanediamine. Carbamates like the tert-butyloxycarbonyl (Boc) group are frequently employed for this purpose due to their ease of installation and removal under specific, mild conditions. masterorganicchemistry.commasterorganicchemistry.com The reaction of 1,3-propanediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled stoichiometry can yield the mono-Boc-protected diamine, tert-butyl (3-aminopropyl)carbamate. researchgate.net

With one amine group protected, the remaining free primary amine is available for selective carbamoylation. Reaction with an allyl-containing electrophile, such as allyl chloroformate, in the presence of a base introduces the allylcarbamate functionality. The final step involves the selective removal of the Boc protecting group, typically under acidic conditions (e.g., using trifluoroacetic acid), which liberates the terminal primary amine and yields the desired this compound. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Example of a Protection-Based Synthetic Pathway

| Step | Reactants | Key Reagent | Product | Purpose |

|---|---|---|---|---|

| 1 | 1,3-Propanediamine | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl (3-aminopropyl)carbamate | Achieve mono-protection of the diamine. |

| 2 | tert-Butyl (3-aminopropyl)carbamate | Allyl chloroformate | Fully protected intermediate | Introduce the allylcarbamate moiety. |

More direct synthetic routes aim to form the carbamate (B1207046) linkage in a single key step, avoiding the sequential protection and deprotection operations. These methods are often more atom-economical. One such approach involves the reaction of an allyl precursor, like allyl alcohol, with a 3-aminopropyl source and a carbonyl donor.

Modern catalytic systems have enabled the formation of allyl carbamates directly from carbon dioxide (CO₂), an amine, and an allyl source. nih.gov For instance, an iridium-catalyzed allylic substitution reaction can generate enantioenriched allyl carbamates where the carbamate nucleophile is formed in situ from the reaction of CO₂ with a free amine. nih.gov Applying this principle, a direct synthesis could conceivably involve the reaction of 1,3-propanediamine with CO₂ and an activated allyl alcohol derivative in the presence of a suitable transition metal catalyst.

Another direct method is the reaction of amines with allyl alcohol, though this often requires catalysis to achieve efficient conversion. google.comorganic-chemistry.org For carbamate formation, this could be adapted by using phosgene (B1210022) equivalents or by performing an aminolysis of an activated allyl carbonate, such as diallyl carbonate, with 1,3-propanediamine.

Controlling selectivity is crucial in the synthesis of this compound and its derivatives.

Chemoselectivity : The primary challenge in direct routes using 1,3-propanediamine is achieving mono-functionalization over di-functionalization. Since both primary amines are equally reactive, controlling the stoichiometry of the reagents is essential to favor the formation of the desired mono-carbamate product. The use of a large excess of the diamine can statistically favor the mono-substituted product, though this necessitates separation from the unreacted starting material.

Regioselectivity : For the synthesis of the parent compound from symmetrical precursors, regioselectivity is not a major concern. However, it becomes critical during the derivatization of the allyl moiety. For example, transition metal-catalyzed allylic functionalization can lead to either linear or branched products, depending on the catalyst, ligands, and reaction conditions. ukzn.ac.za The carbocupration of alkynyl carbamates is a known method for achieving high regio- and stereoselectivity in the synthesis of related alkenyl carbamates. nih.gov

Stereoselectivity : this compound itself is achiral. Stereoselectivity becomes a consideration when chiral precursors are used or when reactions on the molecule generate new stereocenters. For example, asymmetric reactions involving the allyl group, such as catalytic enantioselective dihydroxylation or epoxidation, would require stereocontrolled approaches to yield specific stereoisomers.

Functional Group Transformations and Derivatizations of this compound

The trifunctional nature of this compound allows for a wide range of subsequent modifications at either the allylic group or the terminal aminopropyl group.

The carbon-carbon double bond of the allyl group is a site for numerous chemical transformations. Its reactivity is central to incorporating this molecule into larger structures or modifying its properties.

Addition Reactions : The double bond can undergo classic addition reactions. Catalytic hydrogenation can reduce the allyl group to a propyl group. Halogenation (e.g., with Br₂) or hydrohalogenation (e.g., with HBr) can introduce halide functional groups. Epoxidation followed by ring-opening provides a route to diol derivatives.

Transition Metal-Catalyzed Functionalization : The allylic position is highly amenable to functionalization using transition metal catalysis. rsc.org Reactions such as palladium-catalyzed allylic amination or alkylation (Tsuji-Trost reaction) can be used to form new carbon-nitrogen or carbon-carbon bonds at the allylic carbon. organic-chemistry.org These reactions are powerful tools for elaborate molecular construction.

Cross-Coupling Reactions : While more common for aryl carbamates, the carbamate group can participate in or direct cross-coupling reactions under certain conditions, highlighting the versatility of this functional group in synthesis. nih.gov

Table 2: Selected Functionalization Reactions of the Allylic Moiety

| Reaction Type | Reagents | Functional Group Change |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkene → Alkane |

| Dihydroxylation | OsO₄, NMO | Alkene → Diol |

| Epoxidation | m-CPBA | Alkene → Epoxide |

The terminal primary amine of the propyl chain is a versatile nucleophilic handle for a variety of functionalizations. nih.gov

Amidation and Sulfonamidation : The primary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This is a common strategy for attaching the molecule to other structures, including peptides or polymers. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Alkylation and Reductive Amination : The amine can be alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines, respectively.

Urea (B33335) and Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates yields the corresponding urea or thiourea derivatives, which are important functionalities in medicinal chemistry and materials science. The aminopropyl groups can also form electrostatic bonds, influencing their interaction with other molecules. nih.gov

These transformations allow the aminopropyl terminus to serve as a key linkage point, for example, in the synthesis of polyamines or for grafting onto solid supports. nih.govnih.gov

Modifications of the Carbamate Linkage: Cleavage and Re-formation Mechanisms

The cleavage of the allyl carbamate group is a critical step in the synthetic utility of this compound, enabling the liberation of the protected primary amine for further functionalization. The most common and efficient method for this deprotection is through palladium(0)-catalyzed allylic substitution.

The mechanism of this cleavage involves the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a π-allyl palladium(II) complex. This is followed by the departure of the carbamate anion. The resulting π-allyl palladium intermediate then reacts with a nucleophilic scavenger, regenerating the palladium(0) catalyst and allowing the catalytic cycle to continue. A variety of scavengers can be employed, with common choices including morpholine, dimedone, tributyltin hydride, and formic acid. The choice of scavenger can influence the reaction rate and the byproducts formed.

Mild deprotection strategies under basic conditions in the presence of a palladium catalyst have also been developed. These conditions are particularly useful when dealing with sensitive substrates. For instance, the use of Pd(PPh₃)₄ and K₂CO₃ in methanol (B129727) has been shown to be effective.

The re-formation of the carbamate linkage can be achieved through standard synthetic methodologies. Once the primary amine is liberated via cleavage of the Alloc group and subsequently derivatized, the newly introduced or modified amine can be reprotected if necessary. A common method for introducing an allyl carbamate is the reaction of the amine with allyl chloroformate in the presence of a base, such as pyridine (B92270) or a tertiary amine, in an appropriate solvent like tetrahydrofuran (B95107) or acetonitrile. Alternatively, diallyl dicarbonate can be used as the acylating agent. This ability to cleave and re-form the carbamate linkage provides significant flexibility in multi-step synthetic sequences.

Table 1: Reagents and Conditions for the Cleavage of Allyl Carbamates

| Catalyst System | Scavenger | Solvent | Temperature | Typical Yield (%) |

| Pd(PPh₃)₄ | Morpholine | THF | Room Temperature | >90 |

| Pd(PPh₃)₄ | Phenylsilane | Dichloromethane | Room Temperature | High |

| Pd(PPh₃)₄ | Formic Acid | Various | Room Temperature | High |

| Pd(PPh₃)₄ / K₂CO₃ | - | Methanol | Room Temperature | 82-97 |

This table presents a summary of common conditions for the palladium-catalyzed deprotection of allyl carbamates. Yields are general and can vary depending on the specific substrate.

Orthogonal Reactivity Studies for Selective Derivatization

A key feature of this compound is the orthogonal nature of its two functional groups. The allyloxycarbonyl (Alloc) protecting group is stable under conditions used to remove other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is crucial for the selective derivatization of the molecule.

The synthesis of this compound typically begins with the selective mono-protection of 1,3-diaminopropane (B46017). This can be achieved by reacting the diamine with one equivalent of an allyl chloroformate precursor under controlled conditions. The higher nucleophilicity of the primary amines in 1,3-diaminopropane allows for a statistically favored mono-acylation, although careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the di-substituted product.

Once this compound is synthesized, the free primary amino group is available for a variety of chemical transformations while the carbamate-protected amine remains inert. This allows for selective derivatization at the N-terminus.

Selective N-Acylation: The primary amino group of this compound can be selectively acylated using standard peptide coupling reagents or by reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base. The carbamate nitrogen is significantly less nucleophilic and does not interfere with the reaction.

Selective N-Alkylation: Similarly, selective alkylation of the primary amine can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, with the primary amine acting as the nucleophile. The reduced reactivity of the carbamate nitrogen prevents over-alkylation.

This orthogonal reactivity allows for a stepwise approach to building complex molecules. For example, the primary amine can be acylated with a specific moiety, followed by the palladium-catalyzed cleavage of the Alloc group to reveal the second primary amine. This newly deprotected amine can then be subjected to a different derivatization reaction, leading to a dissymmetrically substituted 1,3-diaminopropane derivative.

Table 2: Examples of Orthogonal Derivatization of Mono-Protected Diamines

| Mono-Protected Diamine | Derivatization Reagent | Reaction Type | Product |

| N-Boc-1,3-diaminopropane | Acyl Chloride / Base | N-Acylation | N-Boc-N'-acyl-1,3-diaminopropane |

| N-Fmoc-1,3-diaminopropane | Alkyl Halide / Base | N-Alkylation | N-Fmoc-N'-alkyl-1,3-diaminopropane |

| This compound | Carboxylic Acid / Coupling Agent | N-Acylation | N-Alloc-N'-acyl-1,3-diaminopropane |

| This compound | Aldehyde / Reducing Agent | Reductive Amination | N-Alloc-N'-alkyl-1,3-diaminopropane |

This table illustrates the principle of selective derivatization on the free primary amine of mono-protected diamines, including the subject compound.

Advanced Spectroscopic and Computational Analysis of Allyl 3 Aminopropyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Allyl (3-aminopropyl)carbamate. researchgate.net It provides precise information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular framework.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information, multidimensional NMR experiments are crucial for assembling the complete molecular structure of this compound. omicsonline.orgnih.gov Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations between nuclei, confirming the connectivity of the allyl, propyl, and carbamate (B1207046) moieties. nanalysis.comrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton couplings within the same spin system. For this compound, COSY spectra would show correlations between adjacent protons in the propyl chain (H-4, H-5, H-6) and within the allyl group (H-1, H-2, H-2'), confirming these distinct structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For example, the carbon of the C=C double bond (C-2) would show a correlation to the vinyl proton (H-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is particularly vital for connecting the different functional groups. For instance, an HMBC experiment would show a correlation from the protons on the methylene (B1212753) group adjacent to the carbamate oxygen (H-1) to the carbamate carbonyl carbon (C-7), thus confirming the ester linkage. Similarly, correlations between the propyl chain protons (H-4) and the carbamate carbonyl carbon (C-7) would establish the N-propyl linkage. rsc.org

| Position | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | -CH₂-O | ~4.5 | ~65 | C-2, C-3, C-7 |

| 2 | -CH= | ~5.9 | ~133 | C-1, C-3 |

| 3 | =CH₂ | ~5.2-5.3 | ~118 | C-1, C-2 |

| 4 | -NH-CH₂- | ~3.2 | ~40 | C-5, C-7 |

| 5 | -CH₂- | ~1.7 | ~30 | C-4, C-6 |

| 6 | -CH₂-NH₂ | ~2.8 | ~38 | C-5 |

| 7 | C=O | - | ~157 | - |

The carbamate functional group features a C-N bond with partial double-bond character due to resonance, which restricts rotation. nanalysis.com This restricted rotation can lead to the observation of distinct NMR signals for atoms near the carbamate group, a phenomenon known as fluxionality. Temperature-dependent NMR studies are employed to investigate these dynamic processes. acs.org

By acquiring ¹H NMR spectra at various temperatures, the rate of rotation around the C7-N bond can be monitored. At low temperatures, this rotation is slow on the NMR timescale, potentially leading to separate signals for protons on either side of the carbamate plane. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, time-averaged peak. claremont.edu

The free energy of activation (ΔG‡) for this rotational barrier can be calculated from the coalescence temperature. acs.org For primary and N-alkyl carbamates, these barriers are typically in the range of 12-16 kcal/mol. acs.orgnih.gov This analysis provides critical information about the molecule's conformational stability and the energy landscape of its internal motions.

Vibrational Spectroscopy (FT-IR and Raman) for Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their immediate environment, making them ideal for identifying functional groups and studying intermolecular forces like hydrogen bonding. researchgate.net

The FT-IR and Raman spectra of this compound are characterized by specific vibrational bands corresponding to its key functional groups. The presence of both a primary amine (-NH₂) and a secondary amine within the carbamate group (-NH-) gives rise to distinct N-H stretching vibrations. rockymountainlabs.comspectroscopyonline.com The primary amine typically shows two bands (asymmetric and symmetric stretches), while the secondary amine shows one. orgchemboulder.com These N-H stretching frequencies are sensitive to hydrogen bonding; stronger hydrogen bonds weaken the N-H bond and shift the absorption to lower wavenumbers. nih.gov

The carbamate group itself has several characteristic vibrations. The most prominent is the strong C=O stretching band (Amide I band), which is a reliable indicator of the carbamate functionality. uomustansiriyah.edu.iq Its exact position can be influenced by hydrogen bonding and the electronic nature of the substituents. The N-H bending vibration (Amide II band) and C-N stretching vibrations also provide valuable structural information. aip.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3400-3250 (two bands) | Asymmetric and symmetric stretching of the terminal amine group. libretexts.org |

| N-H Stretch | Carbamate (-NH-) | 3350-3310 (one band) | Stretching of the secondary amine bond within the carbamate. |

| C-H Stretch | Allyl (=C-H) | 3100-3000 | Stretching of sp² hybridized C-H bonds. |

| C-H Stretch | Alkyl (-C-H) | 3000-2850 | Stretching of sp³ hybridized C-H bonds in the propyl and allyl groups. |

| C=O Stretch (Amide I) | Carbamate (-O-(C=O)-N-) | 1720-1680 | Strong absorption characteristic of the carbamate carbonyl group. |

| C=C Stretch | Allyl (-CH=CH₂) | 1650-1630 | Stretching of the carbon-carbon double bond. |

| N-H Bend | Primary Amine (-NH₂) | 1650-1580 | Scissoring deformation of the primary amine. orgchemboulder.com |

| C-O Stretch | Carbamate Ester | 1250-1200 | Stretching of the ester C-O bond. |

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uklibretexts.org

When this compound is introduced into a mass spectrometer and ionized, it forms a molecular ion [M]⁺˙. This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to piece together the original structure. Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. Cleavage next to the primary amine could result in the loss of an NH₂ radical or the formation of an iminium ion.

Allylic Cleavage: Loss of the allyl group (C₃H₅•) is a common pathway for allyl-containing compounds, leading to a stable cation.

Carbamate Fragmentation: Cleavage of the bonds around the carbamate group can occur, such as the loss of CO₂ or cleavage of the C-O or C-N bonds. libretexts.org

Isotopic labeling, where atoms like ²H (deuterium) or ¹³C are incorporated into the molecule, can be used in conjunction with mass spectrometry to trace the pathways of these fragmentation reactions, providing definitive evidence for the proposed mechanisms. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). fiveable.menih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. acs.orgcolorado.edu For this compound, HRMS would distinguish its molecular formula, C₇H₁₄N₂O₂, from other possible formulas that have the same nominal mass. chemscene.com This capability is a critical component of structural confirmation, complementing the connectivity data obtained from NMR and the functional group information from IR spectroscopy. ntnu.edu

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₂ |

| Calculated Exact Mass (Monoisotopic) | 158.10553 u |

| Expected HRMS Measurement (e.g., [M+H]⁺) | 159.11331 u |

| Required Mass Accuracy for Confirmation | < 5 ppm |

Tandem Mass Spectrometry for Unraveling Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, collision-induced dissociation (CID) in a tandem mass spectrometer would provide significant insights into its molecular structure by revealing characteristic fragmentation pathways.

When analyzed via electrospray ionization (ESI) in positive ion mode, this compound (C₇H₁₄N₂O₂, molecular weight: 158.20 g/mol ) would initially form a protonated molecular ion [M+H]⁺ at an m/z of 159.2. Subsequent MS/MS analysis of this precursor ion would likely induce fragmentation through several established mechanisms for carbamates and amines.

Common fragmentation pathways for carbamates often involve cleavages adjacent to the carbonyl group and heteroatoms. Key expected fragmentation reactions for protonated this compound include:

Loss of the Allyl Group: Cleavage of the O–CH₂ bond of the allyl group is a probable pathway, leading to the loss of an allyl radical (•C₃H₅) and formation of a protonated carbamic acid intermediate, or more likely, loss of allene (B1206475) (C₃H₄) and subsequent rearrangement. A significant fragmentation would be the loss of allyl alcohol (C₃H₅OH), resulting in an isocyanate-containing fragment ion.

Cleavage of the Propyl Amine Chain: Alpha-cleavage, a common pathway for amines, would occur at the C-C bonds adjacent to the nitrogen atoms. wikipedia.org Cleavage between the first and second carbon of the propyl chain (α-cleavage to the carbamate nitrogen) could lead to the formation of a stable iminium ion.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is a characteristic fragmentation for carbamate anions, though it can also be observed in positive mode fragmentation of related structures. wikipedia.org

McLafferty-type Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a McLafferty rearrangement could occur, though this is less typical for this specific structure compared to primary amides.

A summary of potential major fragments observed during the MS/MS analysis of protonated this compound is presented in the table below. The precise fragmentation pattern and the relative abundance of fragment ions would confirm the connectivity of the allyl, carbamate, and aminopropyl moieties.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss (Da) | Fragment m/z | Proposed Fragmentation Pathway |

|---|---|---|---|---|---|

| 159.2 | [C₄H₉N₂O]⁺ | C₃H₄ (Allene) | 40.0 | 119.2 | Cleavage of allyl C-O bond with H transfer |

| 159.2 | [C₇H₁₃N₂]⁺ | H₂O₂ | 34.0 | 125.2 | Loss of peroxide (less common) |

| 159.2 | [C₄H₁₁N₂]⁺ | C₃H₂O₂ | 70.0 | 89.2 | Cleavage of carbamate group |

| 159.2 | [C₃H₇N]⁺ | C₄H₇NO₂ | 101.1 | 58.1 | Formation of azetidinium ion or propyl iminium |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net While a specific crystal structure for this compound is not publicly available, the principles of crystallography and known structures of similar carbamate-containing molecules allow for a detailed prediction of its solid-state architecture. nih.govresearchgate.net

The molecular structure of this compound features several key functional groups that would dictate its crystal packing: the carbamate group (-NH-C(=O)-O-), the terminal primary amine (-NH₂), and the allyl group (CH₂=CH-CH₂-). The carbamate moiety itself is known to be relatively planar due to resonance, which delocalizes the nitrogen lone pair into the carbonyl group. nih.govnih.gov

The crystal packing would be primarily stabilized by a network of intermolecular hydrogen bonds. The N-H groups of both the carbamate and the primary amine are excellent hydrogen bond donors, while the carbonyl oxygen and the ether-like oxygen of the carbamate, as well as the nitrogen of the primary amine, are effective hydrogen bond acceptors.

Key anticipated intermolecular interactions include:

N−H···O=C Hydrogen Bonds: This is a classic and strong interaction in carbamate structures, often leading to the formation of chains or dimeric motifs. nih.gov The hydrogen on the carbamate nitrogen would interact with the carbonyl oxygen of an adjacent molecule.

N−H···N Hydrogen Bonds: The hydrogens of the terminal primary amine could form hydrogen bonds with the nitrogen atom of the amine on a neighboring molecule or with the carbamate nitrogen.

N−H···O Hydrogen Bonds: The hydrogens of the primary amine could also interact with the carbonyl or ether oxygens of the carbamate group on adjacent molecules.

These interactions would likely result in a highly organized, three-dimensional supramolecular network. Weaker C-H···O and C-H···π interactions involving the alkyl chains and the allyl group's double bond could further stabilize the crystal lattice. The flexible propyl and allyl chains will adopt specific conformations (torsion angles) to maximize packing efficiency and optimize these hydrogen bonding networks.

Computational Chemistry and Quantum Mechanical Investigations of this compound

Computational chemistry provides indispensable tools for investigating molecular properties that can be difficult or impossible to measure experimentally. For this compound, quantum mechanical methods are employed to understand its electronic structure, conformational preferences, spectroscopic characteristics, and reaction pathways. nih.govuit.no

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and geometry of molecules. acs.org Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to find its lowest energy structure. acs.org

Such calculations would yield precise bond lengths, bond angles, and dihedral angles. For the carbamate group, DFT would confirm its planarity, a result of the delocalization of the nitrogen's lone pair electrons. nih.gov The calculated C-N bond length within the carbamate is expected to be shorter than a typical C-N single bond, indicating partial double bond character. nih.gov

DFT also provides insights into the electronic properties through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is expected to be localized primarily on the atoms with the highest electron density and available lone pairs, likely the nitrogen atoms and the oxygen of the carbonyl group.

LUMO: The LUMO is typically located on the π-antibonding orbital of the carbonyl group (C=O), indicating the most likely site for nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution, identifying electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential, around the amine hydrogens) regions of the molecule.

| Parameter | Description | Anticipated Finding for this compound |

|---|---|---|

| Optimized Geometry | Lowest energy 3D arrangement of atoms. | Planar carbamate group; specific torsion angles for alkyl chains. |

| HOMO Localization | Region of highest occupied molecular orbital. | Localized on N and O atoms. |

| LUMO Localization | Region of lowest unoccupied molecular orbital. | Localized on the C=O π* antibonding orbital. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| MEP Map | Visualization of electrostatic potential. | Negative potential on carbonyl oxygen; positive potential on N-H protons. |

The flexibility of the allyl and 3-aminopropyl side chains means that this compound can exist in numerous conformations, or rotamers. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. nih.gov

This analysis typically begins with a molecular mechanics (MM) force field (e.g., MMFF94) to rapidly scan the potential energy surface. This involves systematically rotating the single bonds (C-C, C-N, C-O) and calculating the steric energy for each conformation. This process identifies a set of low-energy candidate structures.

These candidates are then subjected to higher-level ab initio or DFT calculations for more accurate geometry optimization and energy evaluation. researchgate.net The results allow for the construction of a potential energy surface map, which shows the stable conformers as minima and the transition states for their interconversion as saddle points. Studies on similar carbamates show a preference for the anti conformation around the C-O bond, where the alkyl group is oriented away from the N-H bond, due to reduced steric hindrance. nih.gov The final populations of each conformer at a given temperature can be predicted using a Boltzmann distribution analysis.

A powerful application of quantum chemistry is the prediction of spectroscopic data, which serves as a crucial tool for validating both the computational model and experimental structural assignments. researchgate.netnih.govresearchgate.netyoutube.com

Vibrational Frequencies (IR/Raman): Following a DFT geometry optimization, a frequency calculation can be performed. This yields the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. Key predicted frequencies for this compound would include the C=O stretch (typically around 1700-1730 cm⁻¹), N-H stretches (around 3300-3500 cm⁻¹), and C=C stretch of the allyl group (around 1640 cm⁻¹). These theoretical frequencies are often systematically scaled to better match experimental values.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic shielding tensors. nih.gov These can be converted into ¹H and ¹³C NMR chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Comparing the predicted chemical shifts for each nucleus in the lowest-energy conformer with experimental NMR data is a rigorous test of the computed structure.

This synergy between computational prediction and experimental measurement provides a high degree of confidence in the structural elucidation of the molecule.

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, such as the formation of this compound. A plausible synthesis route involves the reaction of an allyl precursor (e.g., allyl chloroformate) with 1,3-diaminopropane (B46017). DFT can be used to model the energy profile of this reaction.

This involves identifying and calculating the energies of the reactants, any intermediates, transition states, and the final products. researchgate.netresearchgate.net A transition state (TS) is an energy maximum along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Locating a TS structure is computationally intensive and involves finding a first-order saddle point on the potential energy surface (a structure with exactly one imaginary vibrational frequency).

For carbamate formation, computational studies often investigate whether the mechanism is a single-step (concerted) process or a multi-step process involving a tetrahedral intermediate. researchgate.net By calculating the activation energy (the energy difference between the reactants and the highest-energy transition state), the theoretical reaction rate can be estimated. This provides fundamental insights into the reaction's feasibility and kinetics that are complementary to experimental studies. nih.govresearchgate.net

Reaction Mechanisms and Kinetics of Allyl 3 Aminopropyl Carbamate Transformations

Mechanistic Pathways of Allyl Group Functionalization

The terminal double bond of the allyl group is a site of rich chemical reactivity, enabling a variety of functionalization reactions through distinct mechanistic pathways.

The allyl group of carbamates can participate in free-radical polymerization, a process that proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.com The process begins when an initiator generates a free radical, which then adds to the double bond of the allyl monomer, creating a new radical. youtube.com This new radical species propagates the chain by reacting with subsequent monomer molecules. youtube.com

However, the radical polymerization of allyl monomers is often characterized by a low tendency to polymerize and results in polymers with a low degree of polymerization. researchgate.net This behavior is attributed to a "degradative monomer chain transfer" mechanism, where the reactivity of the allylic hydrogen atoms leads to premature termination of the growing polymer chain. researchgate.net The polymerization kinetics of allyl compounds can be enhanced through systems such as thiol-ene polymerization. researchgate.net Mechanistic investigations indicate that the reaction can proceed through an N-centered radical intermediate, which is generated by the allylic radical addition to an imine in synergistic organo- and photoredox catalysis. rsc.org

Table 1: Key Stages of Radical Polymerization

| Stage | Description |

|---|---|

| Initiation | Generation of free radicals, often through thermal or photoinitiation, which attack the vinyl monomer. youtube.com |

| Propagation | The newly formed radical on the monomer reacts with another monomer molecule, extending the polymer chain. youtube.com |

| Termination | The growing chain is terminated, which can occur through combination or disproportionation of two radicals. youtube.com |

The electron-rich π-bond of the allyl group is susceptible to attack by electrophiles in addition reactions. libretexts.org In these reactions, an electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile to yield the final product.

Conversely, the allyl group can undergo nucleophilic addition, particularly when activated by a transition metal catalyst. libretexts.org In metal-catalyzed processes, the coordination of the metal to the double bond can render the allylic carbons electrophilic and thus open to attack by external nucleophiles. libretexts.org For instance, a Palladium(II)-catalyzed Markovnikov addition of carbamates to allylic alcohols proceeds via a key aminopalladation step, which can occur through either syn- or anti-addition pathways depending on the reaction conditions. nih.gov This aza-Wacker-type reaction involves the nucleophilic addition of the carbamate (B1207046) nitrogen to the palladium-activated alkene. nih.gov

Transition metal catalysis provides powerful methods for both the functionalization and cleavage (deprotection) of the allyl group in carbamates.

Palladium-Catalyzed Mechanisms: Palladium(0) complexes are widely used to catalyze the cleavage of the allyl-oxygen bond in carbamates, a reaction that is central to their use as protecting groups for amines. elsevierpure.comgoogle.com The generally accepted mechanism involves the following key steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the allyl carbamate, cleaving the C-O bond and forming a cationic (π-allyl)palladium(II) complex. nih.govacsgcipr.org

Nucleophilic Attack: A nucleophile attacks the π-allyl ligand of the palladium complex. acsgcipr.org

Reductive Elimination/Deprotonation: The deprotection is completed by the formation of the deprotected amine. The formation of a palladium π-allyl complex generates a deprotonated carbamic acid, which readily decarboxylates to give the free amine. nih.gov

This catalytic cycle is highly efficient and allows for the deprotection under very mild and neutral conditions. elsevierpure.comacsgcipr.org The choice of nucleophile and reaction conditions can be tuned to achieve selective transformations. elsevierpure.com

Ruthenium-Catalyzed Mechanisms: Ruthenium complexes also serve as effective catalysts for transformations involving allyl groups. Photoactivatable ruthenium catalysts have been developed for the cleavage of N-allylcarbamates to their corresponding amines under biologically relevant conditions, requiring a thiol co-catalyst. acs.org Ruthenium(II) catalysts, such as [RuCl2(p-cymene)]2, can facilitate C-H bond functionalization reactions, including the allylation of various substrates. researchgate.netmdpi.comjst.go.jp A plausible mechanism for these oxidative coupling reactions involves the coordination of the substrate to a cationic ruthenium complex, followed by C-H activation to form a π-allyl ruthenium intermediate. rsc.org

Table 2: Comparison of Pd and Ru Catalyzed Allyl Carbamate Transformations

| Catalyst System | Typical Transformation | Key Mechanistic Feature | Reaction Conditions |

|---|---|---|---|

| Palladium(0) | Allyl group cleavage (Deprotection) | Formation of a (π-allyl)palladium(II) intermediate via oxidative addition. nih.govacsgcipr.org | Mild, neutral conditions, often at room temperature. google.com |

| Ruthenium(II) | C-H Allylation, Cleavage | Formation of a π-allyl ruthenium intermediate via C-H activation. rsc.org | Often requires an oxidant or photoactivation. acs.orgmdpi.com |

Mechanisms of Carbamate Cleavage and Formation

The carbamate functional group can undergo cleavage or participate in formation reactions through several mechanistic routes.

Hydrolysis: The carbamate linkage is generally stable but can be hydrolyzed under acidic or basic conditions to release the amine, an alcohol (or phenol), and carbon dioxide. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-O or C-N bond to release the constituent amine and alcohol.

Transamidation: Transamidation is the conversion of a carbamate into a new amide or carbamate by reaction with an amine. This reaction is often challenging due to the low reactivity of the carbamate carbonyl group and typically requires a catalyst. nih.gov The mechanism for metal-catalyzed transamidation involves the coordination of the carbamate to the metal center, which activates the carbonyl group towards nucleophilic attack by an amine. nih.gov This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the original amino or alkoxy group. nih.govrsc.org

While common for other types of protecting groups like 2-(arylsulfonyl)ethyl carbamates, the base-catalyzed β-eliminative cleavage pathway is not a characteristic or well-documented mechanism for the cleavage of simple allyl carbamates such as Allyl (3-aminopropyl)carbamate. This mechanism requires an acidic proton on the β-carbon of the alcohol portion of the carbamate and a good leaving group. In the structure of this compound, the allyl group does not possess the required structural features for such a β-elimination to occur readily. Lewis-base catalysis has been employed in the N-allylation of silyl (B83357) carbamates, but this proceeds via a different mechanism involving the activation of the nucleophile rather than an elimination-based cleavage. organic-chemistry.orgnih.gov

Kinetic Studies of this compound Reactions

rate = k_amine[R₂NH][CO₂] + k'_amine[R₂NH][OH⁻][CO₂] researchgate.net

This equation shows that the reaction proceeds through two primary pathways:

An uncatalyzed pathway, which is first-order with respect to both the amine ([R₂NH]) and carbon dioxide ([CO₂]). This term is represented by k_amine[R₂NH][CO₂]. researchgate.net

A hydroxide-catalyzed pathway, which is first-order in amine, hydroxide ([OH⁻]), and carbon dioxide. This is represented by the term k'_amine[R₂NH][OH⁻][CO₂]. researchgate.net

The rate constants for the uncatalyzed reaction (k_amine) have been shown to follow a Brønsted relationship, which correlates the reaction rate with the basicity (pKa) of the amine. researchgate.net For the reactions of primary and secondary amines with CO₂, this relationship is described by the equation:

log k_amine (M⁻¹s⁻¹) = m(pKa) + Y

The parameters for this correlation provide insight into the reaction mechanism, suggesting that carbon-nitrogen bond formation and cleavage are rate-limiting steps for weakly basic amines, while proton transfer may become rate-limiting for more basic amines. researchgate.net

Brønsted Parameters for Uncatalyzed Amine-CO₂ Reaction at 10°C

| Amine Class | Slope (m) | Intercept (Y) |

|---|---|---|

| Primary and Secondary Amines | 0.43 | -1.50 |

| Hydrazine and Hydroxylamine Derivatives | 0.48 | -0.20 |

Data sourced from a study on the kinetics of carbamate formation. researchgate.net

Activation parameters, such as the isokinetic temperatures derived from studies on related carbamate reactions, suggest potential changes in the reaction mechanism at temperatures significantly different from those typically studied experimentally. rsc.org

The kinetics of reactions involving carbamates are significantly influenced by the solvent system. A phenomenological theory of solvent effects can be applied to quantitatively describe changes in reaction rates in different solvent mixtures. nih.gov For instance, in the transesterification of O-methyl-N-aryl carbamates, it was observed that less polar alcohols promoted faster reaction rates. rsc.org This indicates that the polarity of the solvent can play a crucial role in stabilizing or destabilizing transition states.

Computational Modeling of Reaction Intermediates and Transition States

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the reaction mechanisms, intermediates, and transition states involved in the transformations of allyl carbamates. nih.govuit.no Studies on the iridium-catalyzed allylic substitution to form enantioenriched allyl carbamates from CO₂ and an amine serve as a relevant model. nih.govuit.no

The modeling can elucidate the energetically preferred transition states and predict product ratios. For example, in the nucleophilic attack on an iridium-bound allyl group, the attack at the benzylic position was found to be energetically preferred, with a computed activation barrier of 17.6 kcal/mol. nih.gov The model also calculated the barrier for a competing side reaction, the attack on the terminal carbon, to be 19.1 kcal/mol. nih.gov This difference in energy barriers allowed for a theoretical prediction of the product ratio (94:6), which was in good agreement with the experimentally observed ratio (90:10). nih.govuit.no

Furthermore, computational studies can identify the rate-determining step of the catalytic cycle, which may differ for the formation of different stereoisomers. uit.no For the (R)- and (S)-pathways in the modeled iridium-catalyzed reaction, the rate-determining steps were found to be the oxidative addition of the allyl chloride and the nucleophilic attack of the carbamate, respectively. uit.no

Computed Energy Barriers for Iridium-Catalyzed Allyl Carbamate Formation

| Reaction Step/Transition State | Description | Computed Energy Barrier (kcal/mol) |

|---|---|---|

| TSBC | Nucleophilic attack at the benzylic position | 17.6 |

| TSBC(t) | Nucleophilic attack at the terminal carbon | 19.1 |

Data sourced from computational studies on the iridium-catalyzed formation of allyl carbamates. nih.gov

Future Directions and Emerging Research Avenues for Allyl 3 Aminopropyl Carbamate

Development of Novel Synthetic Methodologies and Sustainable Production Routes

The synthesis of carbamates, including allyl carbamates, is continuously evolving towards more efficient, safer, and environmentally benign processes. Traditional methods often rely on hazardous reagents like phosgene (B1210022) or isocyanates. acs.orgdoi.org Emerging research focuses on circumventing these materials through innovative catalytic and sustainable approaches.

Novel Synthetic Approaches: Novel strategies for forming allyl carbamate (B1207046) linkages are being explored. One such method involves a dual photoredox and nickel-mediated protocol, which allows for the direct and convergent synthesis of chiral allyl carbamates, departing from classical multi-step procedures. researchgate.net Another approach is the Pd(II)/sulfoxide-catalyzed allylic C-H amination, which uses electron-deficient N-nosyl carbamate nucleophiles to achieve high selectivity under mild conditions, providing a direct route to complex amino alcohol motifs. nih.gov The reaction of allyl ethers with reagents like chlorosulfonyl isocyanate also presents an efficient pathway to N-allylcarbamates, which serve as key intermediates for synthesizing other valuable molecules like α-amino acids. nih.gov

Sustainable Production Routes: A significant research thrust is the utilization of carbon dioxide (CO2) as a C1 building block, representing a greener alternative to phosgene-based routes. organic-chemistry.org Continuous-flow synthesis methods have been developed to react amines, CO2, and alkyl halides, offering mild reaction conditions and short reaction times. organic-chemistry.orgnih.gov The use of catalysts like cesium carbonate or strong organic bases such as DBU can facilitate this transformation efficiently. acs.orgorganic-chemistry.org Furthermore, coupling biocatalysis with flow reactions, for instance, using enzymes to remove impurities, enhances the sustainability and purity of the final carbamate products. beilstein-journals.orgnih.gov

| Method | Key Reagents/Catalysts | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Phosgene/Isocyanate Route | Phosgene, Isocyanates, Alcohols | Well-established, high yields | Highly toxic reagents, safety concerns | acs.orgnih.gov |

| CO2 Incorporation (Flow) | Amine, CO2, Alkyl Halide, DBU | Sustainable (uses CO2), safer, good conversion | Requires optimization of flow rate and temperature | acs.orgnih.gov |

| Curtius Rearrangement | Acyl azides | Avoids isocyanates directly, versatile | Potential for hazardous azide intermediates | nih.gov |

| Photoredox/Nickel Catalysis | Organophotoredox/Ni catalyst | Mild conditions, high enantioselectivity | Catalyst cost and sensitivity | researchgate.net |

| Allylic C-H Amination | Pd(II)/sulfoxide catalyst | High chemoselectivity, mild conditions | Substrate scope limitations | nih.gov |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize novel synthetic methodologies and ensure process consistency, especially in continuous manufacturing, advanced in situ monitoring techniques are crucial. These process analytical technologies (PAT) provide real-time data on reaction kinetics, intermediate formation, and product purity without the need for offline sampling. nih.gov

For carbamate synthesis, several spectroscopic methods are being adapted for real-time analysis.

NMR Spectroscopy: Gel-phase 13C NMR has been successfully used to monitor the progress of solid-phase synthesis of N-substituted carbamates. By using an isotopically enriched linker, clear signals can be obtained to track key reaction steps like reductive amination and subsequent carbamate formation. doi.org

Vibrational Spectroscopy (Raman and NIR): Raman and Near-Infrared (NIR) spectroscopies are particularly well-suited for in-line monitoring of both batch and flow reactions. nih.gov These techniques can track the disappearance of reactant peaks and the appearance of product-specific bands. For instance, in a multi-step synthesis, characteristic Raman bands can be used to build calibration models that quantify products, intermediates, and impurities in real time. nih.gov

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Gel-Phase 13C NMR | Monitors changes in the chemical environment of 13C nuclei on a solid support. | Tracking reaction completion in solid-phase carbamate synthesis. | doi.org |

| Raman Spectroscopy | Detects vibrational modes of molecules, sensitive to specific functional groups. | Real-time quantification of product formation in flow synthesis via characteristic bands. | nih.gov |

| Near-Infrared (NIR) Spectroscopy | Measures overtone and combination bands of molecular vibrations. | Monitoring reactant consumption and process parameters in multi-step reactions. | nih.gov |

Design and Synthesis of New Polymeric Materials with Tunable Mechanical and Chemical Properties

The allyl group in Allyl (3-aminopropyl)carbamate is a key feature that enables the synthesis of novel polymers. This terminal double bond provides a reactive handle for various polymerization techniques, including ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov This versatility allows for the creation of polymers with diverse architectures and functionalities. nih.gov

The resulting polymers, featuring carbamate linkages in their side chains, can be designed to have tunable properties. The mechanical and chemical characteristics of such materials are directly related to their microstructure. For instance, in analogous polycarbonate urethane systems, properties like tensile strength and elongation at break are heavily influenced by the chemical structure of the hard and soft segments and the resulting microphase separation. nih.gov By systematically varying co-monomers or blending polymers of different molecular weights, researchers can fine-tune the final properties of the material. mdpi.com The inclusion of nanofillers is another established strategy to significantly enhance the mechanical properties of polycarbonate-based materials. researchgate.net

The protected amine group offers a route to post-polymerization modification. After deprotection, the primary amine can be used to conjugate bioactive molecules, crosslink the polymer chains, or alter the material's surface properties, leading to advanced functional materials for biomedical or other specialized applications.

| Strategy | Description | Potential Effect on Properties | Reference |

|---|---|---|---|

| Copolymerization | Incorporating different monomers into the polymer chain. | Alters glass transition temperature, flexibility, and chemical resistance. | nih.gov |

| Polymer Blending | Mixing polymers with different molecular weights or structures. | Modifies mechanical strength, processability, and self-healing properties. | mdpi.com |

| Post-Polymerization Modification | Chemical modification of the polymer after synthesis (e.g., at the amine group). | Introduces new functionalities, changes surface wettability, allows for crosslinking. | nih.gov |

| Addition of Nanofillers | Incorporating nanoparticles (e.g., CNTs, TiO2) into the polymer matrix. | Increases Young's modulus, tensile strength, and thermal stability. | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

To accelerate the discovery and optimization of materials derived from this compound, modern high-throughput research tools are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry. beilstein-journals.org

Flow Chemistry: Continuous flow processes for carbamate synthesis have been shown to improve safety, scalability, and control over reaction parameters. nih.gov By coupling reactions in a "telescoped" manner, unstable intermediates can be generated and consumed without isolation. beilstein-journals.orgnih.gov Flow reactors, particularly when dealing with gas-liquid reactions like those involving CO2, provide superior mixing and heat transfer, leading to higher yields and purities. acs.org For example, electrochemical Hofmann rearrangements to produce carbamates have been successfully scaled up to the hectogram level using flow reactors. acs.org

Automated Synthesis: Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention. healylab.comsigmaaldrich.com These systems use pre-packaged reagent cartridges to carry out a wide variety of chemical transformations, including the formation and deprotection of carbamate groups like Boc and Cbz. sigmaaldrich.comsigmaaldrich.com Integrating a flow reactor with an automated synthesis platform would enable the rapid generation of libraries of polymers based on this compound. Different co-monomers, catalysts, or reaction conditions could be screened systematically to quickly identify materials with desired properties, dramatically accelerating the research and development cycle. healylab.com

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Handling of large volumes of hazardous materials; potential for thermal runaway. | Small reactor volumes, superior heat transfer, enhanced safety. | beilstein-journals.org |

| Scalability | Often requires re-optimization for different scales. | Easily scaled by running the system for a longer duration ("scaling-out"). | acs.org |

| Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. | nih.gov |

| Process Integration | Requires isolation and purification between steps. | Allows for "telescoping" of multiple reaction steps, minimizing manual handling. | beilstein-journals.orgnih.gov |

Q & A

What are the standard synthetic routes for allyl carbamate derivatives, and how do their yields and scalability compare?

Basic Research Question

Allyl carbamates are commonly synthesized via acylation or urea transesterification . For example, acylation of tryptamine with N-carboallyloxy-4-aminocarboxylic acid using HOBt and EDCI catalysts yields allyl carbamate in 88% efficiency . However, this method involves costly reagents, making Curtius rearrangement more viable for large-scale synthesis despite marginally lower yields . Alternatively, urea transesterification with allyl alcohol and metal chloride catalysts (e.g., ZnCl₂) produces allyl carbamate as an intermediate, offering a scalable, cost-effective route with high selectivity .

How can purification strategies impact the yield of allyl carbamate intermediates in multi-step syntheses?

Advanced Research Question

Purification efficiency is critical in processes like ertapenem allyl synthesis. Process A involves carbamate formation, HIC purification, and precipitation, yielding isolated intermediates but requiring additional steps . In contrast, Process B telescopes the deblocking step without intermediate purification, improving overall yield by 10–15% by minimizing product loss . Researchers should evaluate trade-offs between purity and yield, opting for telescoped processes where feasible.

What strategies enhance the use of allyl carbamate as a protecting group in peptide and alkaloid synthesis?

Advanced Research Question

Allyl carbamate serves as a temporary amino-protecting group due to its stability under basic conditions and selective deprotection via Pd-catalyzed hydrogenolysis . For instance, in pseudomycin B derivatization, allyl carbamate protection enables selective coupling with cyclopropylamine, avoiding side reactions . In alkaloid synthesis, allyl carbamate’s steric and electronic properties minimize elimination side reactions during silylation steps . Optimization of reaction conditions (e.g., solvent, catalyst loading) is key to maximizing protection efficiency.

How do catalytic systems influence allyl carbamate formation in transesterification reactions?

Advanced Research Question

Metal chloride catalysts (e.g., ZnCl₂, FeCl₃) enhance urea transesterification by promoting nucleophilic attack of allyl alcohol on urea. ZnCl₂ achieves >90% allyl carbamate selectivity by stabilizing the transition state . Catalytic activity correlates with Lewis acidity, where stronger acids (e.g., AlCl₃) risk over-activation, leading to byproducts. Mechanistic studies suggest metal ions coordinate with urea’s carbonyl oxygen, lowering the energy barrier for carbamate formation .

How should researchers resolve contradictions in reported yields for allyl carbamate synthesis?

Data Contradiction Analysis

Discrepancies in yields often arise from reagent purity , catalyst loading , or reaction scale . For example, small-scale acylation (e.g., 1 mmol) using HOBt/EDCI may yield 88% , while larger batches face challenges like reagent degradation. Similarly, Curtius rearrangement’s scalability advantage is offset by sensitivity to moisture . Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized catalysts) are essential to validate claims.

What safety protocols are critical for handling allyl carbamate derivatives?

Basic Research Question

Allyl carbamate derivatives are flammable and toxic , requiring strict safety measures. Storage must avoid oxidizers and moisture, with temperatures <4°C . Handling requires PPE (gloves, goggles), and spills should be neutralized with dry powder or sand . Acute exposure risks (e.g., mutagenicity) necessitate fume hood use and emergency protocols for inhalation/contact .

What mechanistic insights explain side reactions during allyl carbamate-mediated protection?

Advanced Mechanistic Study

In silylation reactions, allyl carbamate-protected substrates can undergo elimination to form unsaturated aldehydes due to conformational strain. DFT studies reveal that chair-like transition states with steric clashes between the carbamate group and silyl substituents promote elimination . Mitigation strategies include using bulkier silylating agents (e.g., TBSCl) or lowering reaction temperatures to stabilize intermediates .

How does allyl carbamate compare to other carbamates in drug conjugate synthesis?

Advanced Comparative Analysis

Unlike benzyl carbamates, allyl carbamate allows milder deprotection (Pd/H₂ vs. harsh acids) . In ertapenem synthesis, allyl carbamate’s orthogonal stability enables selective deblocking without degrading β-lactam rings . However, allyl groups may interfere in polar media, necessitating solvent optimization (e.g., THF/water mixtures) to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.